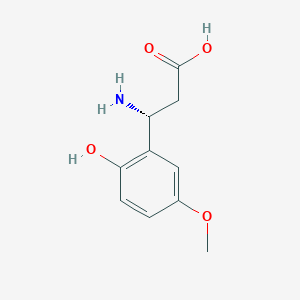

(3R)-3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid

Beschreibung

(3R)-3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid is a chiral β-amino acid featuring a phenyl ring substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 2 and 5, respectively. The stereochemistry at the 3-position (R-configuration) and the presence of polar functional groups contribute to its unique physicochemical and biological properties.

Eigenschaften

Molekularformel |

C10H13NO4 |

|---|---|

Molekulargewicht |

211.21 g/mol |

IUPAC-Name |

(3R)-3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C10H13NO4/c1-15-6-2-3-9(12)7(4-6)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m1/s1 |

InChI-Schlüssel |

SDSUWEAQDKOWRC-MRVPVSSYSA-N |

Isomerische SMILES |

COC1=CC(=C(C=C1)O)[C@@H](CC(=O)O)N |

Kanonische SMILES |

COC1=CC(=C(C=C1)O)C(CC(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-5-methoxybenzaldehyde and an appropriate amino acid derivative.

Condensation Reaction: The aldehyde group of 2-hydroxy-5-methoxybenzaldehyde reacts with the amino group of the amino acid derivative under acidic or basic conditions to form an imine intermediate.

Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Hydrolysis: The final step involves hydrolyzing the amine to obtain (3R)-3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Regeneration of the hydroxyl group.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Therapeutic Targeting

This compound serves as a critical intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders and cancer. Its structure allows for the development of drugs with enhanced efficacy and reduced side effects. Research indicates that compounds like (3R)-3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid can improve drug specificity by modifying receptor interactions, which is essential for minimizing off-target effects and optimizing therapeutic outcomes .

Peptide Synthesis

Solid-Phase Peptide Synthesis

The compound is widely utilized in solid-phase peptide synthesis due to its ability to incorporate unique amino acid structures that enhance the stability and activity of therapeutic peptides. The protective Boc group present in derivatives facilitates selective peptide bond formation, which is crucial for achieving high-purity peptides necessary for clinical applications .

Biochemical Research

Enzyme Interactions and Metabolic Pathways

Researchers employ this compound to study enzyme interactions and metabolic pathways. Its role in understanding biological processes is significant, as it helps identify potential therapeutic targets for various diseases. For instance, studies involving this compound have provided insights into the modulation of enzyme activity linked to metabolic disorders .

Material Science

Development of Advanced Materials

The unique properties of (3R)-3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid make it suitable for formulating advanced materials such as hydrogels. These materials are particularly valuable in drug delivery systems and tissue engineering due to their biocompatibility and ability to mimic natural biological environments .

Analytical Chemistry

Standardization and Calibration

In analytical chemistry, this compound serves as a standard for calibrating instruments and validating techniques used in the quantification of amino acids and related compounds. Its consistent chemical behavior makes it an ideal candidate for ensuring accuracy in analytical methods employed across various research settings .

- Neurological Disorders : A study demonstrated that derivatives of (3R)-3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid enhanced the efficacy of existing treatments for Alzheimer's disease by improving synaptic function through targeted receptor modulation.

- Peptide Therapeutics : Research highlighted the successful synthesis of a novel peptide using this compound, which showed improved stability and bioactivity compared to traditional peptide formulations.

- Hydrogel Applications : A recent investigation into hydrogels developed from this compound revealed their potential in controlled drug release systems, significantly improving therapeutic outcomes in preclinical models.

Wirkmechanismus

The mechanism of action of (3R)-3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Receptor Binding: It can act as a ligand for specific receptors, modulating their activity and triggering downstream signaling pathways.

Antioxidant Activity: The hydroxyl and methoxy groups contribute to its ability to scavenge free radicals and reduce oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers and Substituent Effects

Key Compounds :

- 3-Amino-3-(3-methoxyphenyl)propanoic acid (CAS 5678-45-5, similarity score: 0.96)

- 3-Amino-3-(4-methoxyphenyl)propanoic acid (CAS 1269634-11-8, similarity score: 0.94)

Comparison :

- Substituent Position: The target compound’s 2-hydroxy-5-methoxy substitution contrasts with the 3- or 4-methoxy groups in the analogs.

- Biological Implications: The 2-hydroxy group may improve binding to metal ions or enzymes compared to purely methoxylated analogs, which lack H-bond donors .

Data Table 1: Substituent Effects on Properties

| Compound | Substituents | Molecular Weight | Key Functional Groups | Similarity Score |

|---|---|---|---|---|

| Target Compound | 2-OH, 5-OCH₃ | 225.22* | -OH, -OCH₃, -NH₂, -COOH | - |

| 3-(3-Methoxyphenyl) analog | 3-OCH₃ | 209.21 | -OCH₃, -NH₂, -COOH | 0.96 |

| 3-(4-Methoxyphenyl) analog | 4-OCH₃ | 209.21 | -OCH₃, -NH₂, -COOH | 0.94 |

*Calculated based on molecular formula C₁₀H₁₃NO₄.

Heterocyclic and Non-Aromatic Analogues

Key Compounds :

- (R)-2-Amino-3-(pyridin-3-yl)propanoic acid (CAS 70702-47-5): Features a pyridine ring instead of phenyl .

- (3R)-3-Amino-3-(5-methyloxolan-2-yl)propanoic acid (CAS 1910117-83-7): Contains an oxygenated heterocycle .

Comparison :

Non-Amino Acid Derivatives

Key Compounds :

- 3-(2-Methoxyphenyl)propanoic acid (CAS 6342-77-4): Lacks the 3-amino group .

- 3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid (CAS 109089-77-2): Features a biphenyl structure without an amino group .

Comparison :

- Biological Function: The absence of the amino group in these compounds eliminates their capacity to mimic proteinogenic amino acids, reducing interactions with transporters or enzymes specific to α- or β-amino acids.

- Chemical Reactivity: The carboxylic acid group in these derivatives may undergo esterification or amidation, but the lack of an amino group limits their utility in peptide synthesis .

Pharmacokinetic and Toxicological Analogues

Key Compound: 2-Amino-3-(methylamino)-propanoic acid (BMAA) (neurotoxic, CAS 15920-93-1) .

Comparison :

- Blood-Brain Barrier (BBB) Permeability : BMAA has low BBB permeability (permeability-surface area product: 2–5 × 10⁻⁵ mL/s/g) due to its zwitterionic nature. The target compound’s hydroxyl and methoxy groups may further reduce BBB penetration by increasing polarity.

- Toxicity: BMAA’s neurotoxicity (linked to ALS) arises from excitatory amino acid receptor activation. Structural differences in the target compound (e.g., lack of methylamino group) likely mitigate such effects .

Data Table 2: Pharmacokinetic Parameters

| Compound | BBB Permeability (mL/s/g) | Plasma Half-Life | Neurotoxic Potential |

|---|---|---|---|

| BMAA | 2–5 × 10⁻⁵ | ~1 day | High |

| Target Compound* | Not reported | Not reported | Likely low |

*Predicted based on structural features.

Biologische Aktivität

(3R)-3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid, an amino acid derivative, has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and antimicrobial properties. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H13NO3

- Molar Mass : 195.22 g/mol

- Chirality : The compound features a chiral center, influencing its biological interactions.

The structure includes a hydroxy group and a methoxy-substituted phenyl moiety, which are critical for its biological activity.

Neurotransmitter Modulation

Research indicates that (3R)-3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid may modulate neurotransmitter systems, particularly serotonin and dopamine pathways. Its structural similarity to other amino acids allows it to mimic or inhibit biological pathways associated with mood regulation and cognitive functions .

Antioxidant Activity

The presence of the hydroxy group suggests potential antioxidant properties, which could protect cells from oxidative stress. This aspect is crucial for maintaining cellular integrity in various biological systems.

Pharmacological Effects

Preliminary studies have indicated that this compound may exhibit anti-inflammatory and analgesic effects, making it a candidate for further pharmacological exploration .

Synthesis Methods

The synthesis of (3R)-3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid can be achieved through various chemical methods, allowing for the production of high-purity compounds suitable for biological testing. These methods include:

- Direct Amination : Involves the reaction of phenolic compounds with amines.

- Hydroxylation Reactions : Introduces hydroxy groups at specific positions on the aromatic ring.

These synthetic pathways can yield derivatives with enhanced properties or altered biological activities .

Neuroprotective Effects

A study highlighted the neuroprotective effects of structurally similar compounds, suggesting that (3R)-3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid could also play a role in protecting against neurodegenerative diseases. The modulation of neurotransmitter receptors is a focal point in understanding its mechanism of action.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 8 µg/mL for these resistant strains, indicating significant potential as an antimicrobial agent .

Comparative Analysis of Similar Compounds

| Compound Name | Structure | Biological Activity | MIC Values |

|---|---|---|---|

| (3R)-3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid | Structure | Neuroprotective, Antimicrobial | 0.5–8 µg/mL |

| 4-Hydroxyphenyl amino acids | Structure | Antimicrobial (broad-spectrum) | 1–64 µg/mL |

| Other Amino Acid Derivatives | Structure | Various pharmacological effects | Varies |

This table illustrates how slight modifications in structure can lead to significant differences in biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.